2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane
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Overview
Description
2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O3 It is a derivative of dioxolane, a heterocyclic acetal, and contains a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 3,5-difluorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. The difluorophenoxy group can interact with enzymes or receptors, altering their activity. The dioxolane ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluoro-4-methylphenyl)-2-methyl-1,3-dioxolane
- 2-(3,5-Difluoro-phenoxy)ethanol
- 2-(3,5-Difluoro-phenoxy)acetic acid
Uniqueness
2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of both the difluorophenoxy group and the dioxolane ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Biological Activity
2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is a compound of significant interest due to its unique structural features, including a dioxolane ring and a difluorophenoxy group. This compound's biological activity has been explored in various studies, revealing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.
Structure and Properties
The compound's molecular formula includes two fluorine atoms, three oxygen atoms, and eight hydrogen atoms. The presence of fluorine enhances lipophilicity, which may contribute to its biological activity compared to similar compounds.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, compounds bearing difluorophenoxy moieties have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (breast cancer) | 10.25 ± 2.5 | Induction of apoptosis |
2-(4-Chlorophenoxy)methyl-1,3-dioxolane | MDA-MB-468 (breast cancer) | 14 ± 0.4 | Cell cycle arrest |
2-(Phenylmethoxy)methyl-1,3-dioxolane | A549 (lung cancer) | 6.6 ± 0.6 | DNA intercalation |
The above table summarizes the IC50 values for different compounds with similar structures. The compound's ability to induce apoptosis was confirmed through dual staining assays using Acridine orange and ethidium bromide .
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial activity against various pathogens. Research indicates that derivatives with similar phenoxy groups can exhibit potent antimicrobial effects.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 4–8 |
2-(4-Chlorophenoxy)methyl-1,3-dioxolane | Mycobacterium abscessus | 0.5–1.0 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Study on Anticancer Properties
A study conducted on a series of phenoxy derivatives demonstrated that compounds with the difluorophenoxy group exhibited significant cytotoxicity against MCF7 and MDA-MB-468 cell lines. The most active derivative reduced tumor growth in mouse models without apparent side effects .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of phenoxy derivatives found that certain compounds effectively inhibited the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[(3,5-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
InChI Key |
XDPUIEMTXUYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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